molecular formula C11H17FO5 B14901804 Methyl 2-((3aS,4R,6S,6aS)-6-(fluoromethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate

Methyl 2-((3aS,4R,6S,6aS)-6-(fluoromethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate

Cat. No.: B14901804
M. Wt: 248.25 g/mol
InChI Key: ABAOXKJFZCDLCB-GTDKDYCYSA-N
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Description

Methyl 2-((3aS,4R,6S,6aS)-6-(fluoromethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate: is a complex organic compound characterized by its unique structural features, including a fluoromethyl group and a tetrahydrofuro[3,4-d][1,3]dioxol ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((3aS,4R,6S,6aS)-6-(fluoromethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tetrahydrofuro[3,4-d][1,3]dioxol ring: This can be achieved through a cyclization reaction involving a suitable diol and an aldehyde or ketone under acidic conditions.

    Introduction of the fluoromethyl group: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Esterification: The final step involves the esterification of the intermediate compound with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((3aS,4R,6S,6aS)-6-(fluoromethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LAH) can convert ester groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LAH), Sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), Potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-((3aS,4R,6S,6aS)-6-(fluoromethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific characteristics, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of Methyl 2-((3aS,4R,6S,6aS)-6-(fluoromethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluoromethyl group can enhance the compound’s binding affinity and selectivity for its target, while the tetrahydrofuro[3,4-d][1,3]dioxol ring system can provide stability and rigidity to the molecule.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(3aS,4R,8aR)-4-acetyl-2,2-dimethylhexahydro-3aH-cyclohepta[d][1,3]dioxol-3a-yl]acrylate
  • 3-[(3aS,4R,9bS)-4-(hydroxymethyl)-5-methyl-1-(2-methylphenyl)sulfonyl-3,3a,4,9b-tetrahydro-2H-pyrrolo[3,2-c]quinolin-8-yl]benzonitrile

Uniqueness

Methyl 2-((3aS,4R,6S,6aS)-6-(fluoromethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate stands out due to its fluoromethyl group, which can significantly influence its chemical reactivity and biological activity. The presence of the tetrahydrofuro[3,4-d][1,3]dioxol ring system also imparts unique structural and electronic properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H17FO5

Molecular Weight

248.25 g/mol

IUPAC Name

methyl 2-[(3aS,4S,6R,6aS)-4-(fluoromethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]acetate

InChI

InChI=1S/C11H17FO5/c1-11(2)16-9-6(4-8(13)14-3)15-7(5-12)10(9)17-11/h6-7,9-10H,4-5H2,1-3H3/t6-,7-,9+,10-/m1/s1

InChI Key

ABAOXKJFZCDLCB-GTDKDYCYSA-N

Isomeric SMILES

CC1(O[C@H]2[C@H](O[C@@H]([C@H]2O1)CF)CC(=O)OC)C

Canonical SMILES

CC1(OC2C(OC(C2O1)CF)CC(=O)OC)C

Origin of Product

United States

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